![molecular formula C10H17N3O3 B3810370 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3810370.png)
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione
Overview
Description
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione, also known as MPP+, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of mitochondrial complex I, which plays a crucial role in energy production in cells.
Mechanism of Action
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in mitochondrial dysfunction, which can ultimately lead to cell death. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is selectively taken up by dopaminergic neurons in the substantia nigra, which are the neurons that degenerate in Parkinson's disease.
Biochemical and Physiological Effects
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. In animal models, 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been shown to induce dopaminergic neuron degeneration in the substantia nigra, which is the hallmark of Parkinson's disease. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has also been shown to induce cognitive impairment and memory deficits in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in lab experiments is that it induces mitochondrial dysfunction in a selective and reproducible manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular processes in a controlled setting. One limitation of using 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is that it is a toxic compound and can induce cell death at high concentrations. Therefore, researchers must use caution when handling 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ and must use appropriate safety protocols.
Future Directions
There are several future directions for research on 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+. One area of research is to investigate the role of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in the development of Parkinson's disease and other neurodegenerative diseases. Another area of research is to explore the potential therapeutic applications of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in cancer treatment, as mitochondrial dysfunction has been implicated in cancer progression. Additionally, researchers could investigate the use of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ as a tool to study the effects of mitochondrial dysfunction on aging and age-related diseases.
Conclusion
In conclusion, 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is a potent inhibitor of mitochondrial complex I that has been extensively used in scientific research to study the effects of mitochondrial dysfunction on cellular processes. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ induces oxidative stress, DNA damage, and apoptosis in cells and can induce dopaminergic neuron degeneration in animal models. While 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has several advantages as a tool for studying mitochondrial dysfunction, researchers must use caution when handling this toxic compound. Future research on 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ could lead to a better understanding of the role of mitochondrial dysfunction in disease and may lead to the development of new therapeutic strategies.
Scientific Research Applications
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been extensively used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondrial complex I plays a crucial role in energy production, and its dysfunction has been implicated in a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been used to model these diseases in vitro and in vivo by inducing mitochondrial dysfunction.
properties
IUPAC Name |
2-[2-(1-methoxypropan-2-ylamino)ethyl]-1H-pyridazine-3,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-8(7-16-2)11-5-6-13-10(15)4-3-9(14)12-13/h3-4,8,11H,5-7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHOXSBVZIOZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCN1C(=O)C=CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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